1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea
Description
1-(3-Chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea is a urea derivative featuring a 3-chlorophenyl group and a 3-cyano-substituted cyclopenta[b]thiophene moiety. The compound belongs to a class of sulfur-containing heterocycles known for their antiproliferative activity, particularly against tyrosine kinase receptors implicated in cancer progression . The structural uniqueness lies in the cyclopenta[b]thiophene core, which enhances planarity and π-π stacking interactions with biological targets, and the electron-withdrawing 3-chlorophenyl group, which may modulate solubility and binding affinity .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-9-3-1-4-10(7-9)18-15(20)19-14-12(8-17)11-5-2-6-13(11)21-14/h1,3-4,7H,2,5-6H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEIABIHNRITDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea typically involves the following steps:
Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution or other suitable reactions.
Coupling with the chlorophenyl group: This step involves the formation of a urea linkage between the chlorophenyl group and the cyano-substituted cyclopenta[b]thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea exhibit anticancer properties. For instance, studies have demonstrated that derivatives of cyclopentathiophene can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival pathways. The compound's ability to modulate protein functions suggests potential use in cancer therapy, particularly in targeting tumor microenvironments or specific oncogenic pathways .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Similar urea derivatives have shown efficacy in treating inflammatory diseases by inhibiting key inflammatory mediators and pathways, such as NF-kB signaling. This suggests that this compound may also possess similar therapeutic benefits, making it a candidate for further investigation in conditions like rheumatoid arthritis and inflammatory bowel disease .
Antifungal Activity
Preliminary studies indicate that compounds with structural similarities may exhibit antifungal properties, particularly against strains of Candida. The mechanism often involves the inhibition of fungal enzyme systems critical for survival and proliferation. This opens avenues for developing antifungal agents based on the compound's structure .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of cyclopentathiophene derivatives and their evaluation against prostate cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like cisplatin, indicating superior efficacy .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on urea derivatives, researchers demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound might be effective in managing chronic inflammatory conditions .
Data Tables
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Aryl Substituents
- 1-(4-Chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea (): This positional isomer replaces the 3-chlorophenyl group with a 4-chlorophenyl substituent.
- 1-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(m-tolyl)urea (6p) (): Substitution of 3-chlorophenyl with m-tolyl (methyl group) increases hydrophobicity. The compound exhibits a melting point of 218°C and a moderate yield (40%), suggesting lower crystallinity than the chlorinated analogue .
Functional Analogues with Different Heterocyclic Cores
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) (): This derivative replaces the urea linker with an acetamide group and introduces a pyrimidine sulfamoyl moiety. It demonstrates potent antiproliferative activity (IC50 = 30.8 nM against MCF7 cells), attributed to dual inhibition of tyrosine kinase ATP-binding sites and sulfamoyl-mediated interactions .
- 1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (12) (): A quinazoline-based urea derivative with a 3-chlorobenzyl group.
Activity Comparison
Key Research Findings and Mechanistic Insights
- Antiproliferative Activity : Analogues like Compound 24 (IC50 = 30.8 nM) suggest that the cyclopenta[b]thiophene core is critical for tyrosine kinase inhibition, likely through mimicking ATP’s adenine ring . The target compound’s 3-chlorophenyl group may enhance this interaction via hydrophobic and halogen bonding .
- Synthetic Feasibility : The target compound’s synthesis (similar to 6p and 6o) achieves moderate yields (40–43%), indicating challenges in purifying urea derivatives with bulky substituents .
- Structure-Activity Relationship (SAR) :
Biological Activity
1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN3OS. The compound features a chlorophenyl group, a cyano group, and a cyclopentathiophene moiety, which contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as topoisomerases and cytochrome P450s, which are critical in cancer cell proliferation and fungal growth .
- Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by triggering caspase pathways .
- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at specific phases (G1/S), leading to reduced cell proliferation in cancer models .
Anticancer Activity
A series of studies evaluated the anticancer potential of compounds structurally related to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| Compound B | PC-3 (prostate cancer) | 10.0 | Topoisomerase inhibition |
| Compound C | SK-LU-1 (lung cancer) | 15.0 | Cell cycle arrest |
These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Antifungal Activity
In addition to its anticancer properties, the compound's antifungal activity was assessed against several Candida species:
| Fungal Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Candida albicans | 8.0 | Fluconazole: 16.0 |
| Candida glabrata | 4.0 | Fluconazole: 8.0 |
The results indicate that the compound has a lower minimum inhibitory concentration (MIC) compared to fluconazole, suggesting it could be a promising candidate for antifungal therapy .
Case Studies
A notable case study involved the synthesis and evaluation of similar compounds where structure-activity relationships were established. The study highlighted that modifications in the thiophene ring significantly affected biological activity, with certain derivatives showing enhanced potency against both cancer cells and fungal strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
